N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetylphenyl group and a carboxamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials such as 2,5-dimethylthiophene with reagents like bromine or chlorine to introduce halogen atoms at specific positions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-acetylphenyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Amines: Formed through reduction.
Halogenated or Nitro-substituted Thiophenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Materials Science: It can be used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Industry: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the acetylphenyl and carboxamide groups allows for interactions with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. In materials science, its conductive properties are attributed to the delocalized π-electrons in the thiophene ring, which facilitate charge transport.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Comparison: N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to the benzene ring in similar compounds. This difference can influence its reactivity, stability, and potential applications. For example, the thiophene ring’s sulfur atom can participate in additional interactions, making it more suitable for certain catalytic and electronic applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHYMMPBXDIYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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